
5-氯-1,2-二甲基-1H-咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1,2-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5th position and two methyl groups at the 1st and 2nd positions of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.
科学研究应用
5-Chloro-1,2-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Imidazoles, in general, are known to interact with a diverse range of targets due to their versatile heterocyclic structure . They are key components in functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex . This suggests that 5-Chloro-1,2-dimethyl-1H-imidazole might also form complexes with certain targets, altering their function.
Biochemical Pathways
For example, 1,2-Dimethylimidazole undergoes a Menschutkin reaction with benzyl bromide to yield a bromide . This suggests that 5-Chloro-1,2-dimethyl-1H-imidazole might also participate in similar reactions, potentially affecting various biochemical pathways.
Result of Action
Some imidazole-based compounds have been reported to exhibit antibacterial activity , suggesting that 5-Chloro-1,2-dimethyl-1H-imidazole might also have similar effects.
Action Environment
It’s known that the reaction conditions for the synthesis of certain imidazoles can be mild enough for the inclusion of a variety of functional groups . This suggests that the action of 5-Chloro-1,2-dimethyl-1H-imidazole might also be influenced by various environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-dimethylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-1,2-dimethyl-1H-imidazole may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods often focus on minimizing waste and energy consumption while maximizing the throughput of the desired compound.
化学反应分析
Types of Reactions
5-Chloro-1,2-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-substituted-1,2-dimethylimidazoles.
Oxidation: Formation of 1,2-dimethylimidazole-5-carboxylic acid.
Reduction: Formation of 1,2-dimethyl-4,5-dihydroimidazole.
相似化合物的比较
Similar Compounds
1,2-Dimethylimidazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Bromo-1,2-dimethyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-Methylimidazole: Contains only one methyl group, leading to different chemical and physical properties.
Uniqueness
5-Chloro-1,2-dimethyl-1H-imidazole is unique due to the presence of both chlorine and methyl substituents, which confer distinct reactivity and potential applications. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts. This compound’s specific substitution pattern also allows for targeted modifications, making it a valuable intermediate in synthetic chemistry.
属性
IUPAC Name |
5-chloro-1,2-dimethylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRKMCIHEBOBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
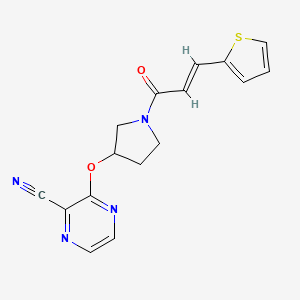
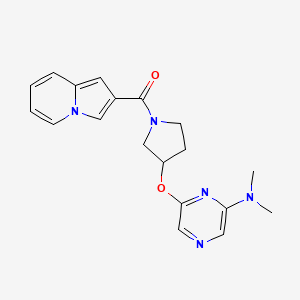
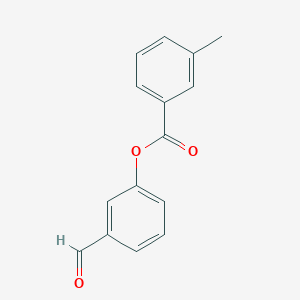
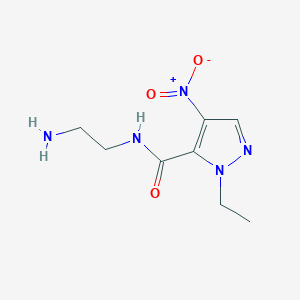

![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)
![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)
![1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2507017.png)
![1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2507019.png)
![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)
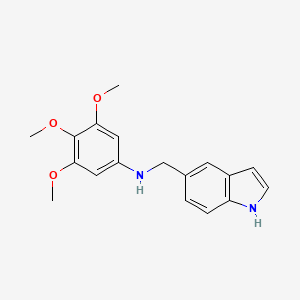
![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
![1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2507027.png)
